molecular formula C12H9FN4O B1403188 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1331768-95-6

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B1403188
CAS No.: 1331768-95-6
M. Wt: 244.22 g/mol
InChI Key: KIBBHSYFRYRGHE-UHFFFAOYSA-N
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Description

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core fused with a pyrimidine ring, which is further substituted with a fluoro and methoxy group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Mechanism of Action

Target of Action

The primary target of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in regulating cell mitosis and centriole duplication . It has emerged as a therapeutic target for treating multiple cancers .

Mode of Action

The compound interacts with its target, PLK4, by binding to it. This interaction results in the inhibition of PLK4’s activity, which can disrupt cell mitosis and centriole duplication . This disruption can lead to the death of cancer cells, making this compound a potential therapeutic agent for various types of cancer .

Biochemical Pathways

The inhibition of PLK4 affects the cell cycle, specifically the process of mitosis and centriole duplication . This disruption can lead to apoptosis, or programmed cell death, in cancer cells . The exact downstream effects and pathways are still under investigation.

Result of Action

The primary result of the compound’s action is the disruption of cell mitosis and centriole duplication, leading to the death of cancer cells . This makes it a potential therapeutic agent for various types of cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solvatofluorochromic effect, which refers to changes in its fluorescence properties depending on the solvent, can be affected by the presence of different solvents

Biochemical Analysis

Biochemical Properties

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can be utilized in bioimaging and chemosensing applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit the proliferation of cancer cell lines while exhibiting no inhibitory effect on normal cell lines . This suggests that this compound may have potential therapeutic applications in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with biomolecules is crucial for its function in bioimaging and chemosensing . Additionally, molecular docking studies have shown that certain derivatives of this compound can effectively bind to target proteins, influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the fluorescence intensity of pyrazolo[1,5-a]pyrimidines decreases over time when exposed to continuous excitation . This photobleaching performance is comparable to that of commercial probes, indicating good stability for practical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the proliferation of cancer cells . At higher doses, there may be toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves the construction of the pyrazolo[1,5-a]pyridine core followed by the introduction of the fluoro and methoxy substituents. One common method involves the reaction of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives with fluorinating agents such as Selectfluor. The reaction is usually carried out in anhydrous acetonitrile (MeCN) under controlled conditions to ensure the selective introduction of the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyrazolo[1,5-a]pyridine: A structurally similar compound with a fluorine atom at the 3-position of the pyrazolo[1,5-a]pyridine core.

    4-Methoxypyrimidin-2-ylpyrazolo[1,5-a]pyridine: Another related compound with a methoxy group at the 4-position of the pyrimidine ring.

Uniqueness

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine stands out due to the combined presence of both fluoro and methoxy groups, which impart unique chemical and physical properties.

Properties

IUPAC Name

3-(5-fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c1-18-12-9(13)7-14-11(16-12)8-6-15-17-5-3-2-4-10(8)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBBHSYFRYRGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)C2=C3C=CC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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